molecular formula C5H4ClNO B146418 5-Chloropyridin-3-ol CAS No. 74115-12-1

5-Chloropyridin-3-ol

Cat. No. B146418
CAS RN: 74115-12-1
M. Wt: 129.54 g/mol
InChI Key: TUIDQYRZDZRHPQ-UHFFFAOYSA-N
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Description

5-Chloropyridin-3-ol is an organoheterocyclic compound . It is also known by other names such as 5-chloro-3-hydroxypyridine, 5-chloro-3-pyridinol, and 3-chloro-5-hydroxypyridine . The molecular formula of 5-Chloropyridin-3-ol is C5H4ClNO .


Synthesis Analysis

The synthesis of 5-Chloropyridin-3-ol involves the use of EDC in the presence of DMAP to provide various esters in good to excellent yields . The synthetic derivatives were evaluated in an in vitro SARS-CoV-2 3CLpro inhibition assay using authentic SARS-CoV-2 3CLpro enzyme .


Molecular Structure Analysis

The molecular structure of 5-Chloropyridin-3-ol consists of a pyridine ring with a chlorine atom at the 5th position and a hydroxyl group at the 3rd position . The molecular weight of 5-Chloropyridin-3-ol is 129.543 g/mol .


Chemical Reactions Analysis

5-Chloropyridin-3-ol undergoes Suzuki-Miyaura cross-coupling with 3-pyridylboronic acid in the presence of a Pd catalyst to yield hydroxybiphenyls .


Physical And Chemical Properties Analysis

5-Chloropyridin-3-ol is a crystalline powder with a brown to brown-orange color . It has a density of 1.4±0.1 g/cm³ . The boiling point of 5-Chloropyridin-3-ol is 324.7±22.0 °C at 760 mmHg . The molar refractivity is 31.1±0.3 cm³ .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

5-Chloro-3-hydroxypyridine is utilized in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling process. In this application, it reacts with 3-pyridylboronic acid to yield hydroxybiphenyls, compounds that are significant in various chemical syntheses .

Preparation of Isoquinoline Derivatives

This compound is used in the synthesis of 4-(5-chloropyridin-3-yloxy)isoquinoline, which is an isoquinoline derivative. Isoquinolines are important scaffolds in pharmaceutical chemistry and are used in the creation of various therapeutic agents .

Analytical Chemistry

Although not directly mentioned for 5-Chloro-3-hydroxypyridine, hydroxypyridines have been studied for their analytical potentialities, such as in the estimation of absorbing species present in different media . It’s plausible that 5-Chloro-3-hydroxypyridine could be explored for similar analytical applications.

Ligand in Metal Complexes

Related compounds like 5-chloro-2-hydroxypyridine have been noted to act as donor ligands in metal complexes . It’s reasonable to infer that 5-Chloro-3-hydroxypyridine may also find use as a ligand due to its structural similarity.

Safety and Hazards

5-Chloropyridin-3-ol is harmful if swallowed and causes skin and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIDQYRZDZRHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225063
Record name 5-Chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridin-3-ol

CAS RN

74115-12-1
Record name 5-Chloro-3-pyridinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-chloropyridine
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Record name 5-Chloropyridin-3-ol
Source EPA DSSTox
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Record name 5-chloropyridin-3-ol
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Record name 3-HYDROXY-5-CHLOROPYRIDINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927G6VJ94V
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Synthesis routes and methods

Procedure details

To a stirred mixture of crude (R)-tert-butyl 2-((5-chloropyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate (5.15 g, Ca. 11.28 mmol, EXAMPLE 29 Step 1) and sodium bicarbonate (2.77 g, 32.9 mmol) in dichloromethane was added m-chloroperbenzoic acid (mCPBA) (4.26 g, 24.7 mmol) at 0° C. The mixture was stirred at 0° C. for 30 min, and the mixture was warmed to room temperature during 30 min period. After being stirred at room temperature for 6 h, water was added to the mixture. The mixture was extracted with dichloromethane twice and washed with aq. sodium thiosulfate and brine. The extracts were combined and dried over sodium sulfate and concentrated in vacuo to afford an oil. The residual oil was purified by silica gel column chromatography (ethyl acetate/hexane 7:3 to ethyl acetate) to afford 2.709 g (73% from 5-chloropyridin-3-ol) of the title compound as a colorless viscous oil.
Name
(R)-tert-butyl 2-((5-chloropyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the pH of water samples crucial during the analysis of disinfection byproducts like 5-Chloro-3-pyridinol?

A1: Adjusting the pH of water samples before analysis is critical for efficient DBP extraction. While a low pH (<0.5) is often used to ensure target DBPs are in their neutral forms, this approach can lead to the omission of amphoteric DBPs like 5-Chloro-3-pyridinol. These compounds can exist in different charged states depending on the pH. []

Q2: What are the potential implications of detecting 5-Chloro-3-pyridinol in drinking water?

A2: The discovery of 5-Chloro-3-pyridinol and other halogenated pyridinols in drinking water raises concerns due to their potential toxicity. Although research is ongoing, initial studies using zebrafish embryos indicate that these compounds may pose developmental and acute toxicity risks. []

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